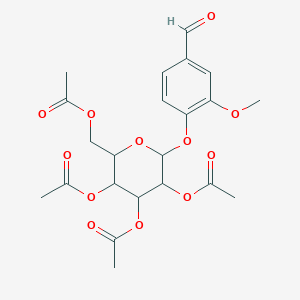

4-formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside

Description

4-Formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside (CAS: 51482-43-0) is a glycoside derivative featuring a hexopyranose core acetylated at the 2, 3, 4, and 6 hydroxyl positions. The aglycone moiety is a 4-formyl-2-methoxyphenyl group, which introduces both electron-withdrawing (formyl) and electron-donating (methoxy) substituents. This structural duality may influence its reactivity, solubility, and biological interactions. The compound is primarily used as a synthetic intermediate, particularly in glycosylation reactions for pharmaceutical or materials science applications .

Properties

IUPAC Name |

[3,4,5-triacetyloxy-6-(4-formyl-2-methoxyphenoxy)oxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O12/c1-11(24)29-10-18-19(30-12(2)25)20(31-13(3)26)21(32-14(4)27)22(34-18)33-16-7-6-15(9-23)8-17(16)28-5/h6-9,18-22H,10H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCOAJUUVGFLXIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC2=C(C=C(C=C2)C=O)OC)OC(=O)C)OC(=O)C)OC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20965809 | |

| Record name | 4-Formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51482-43-0 | |

| Record name | NSC16965 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16965 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20965809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside typically involves multiple steps, starting with the formation of the core hexopyranoside structure

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process would likely include stringent quality control measures to maintain consistency and safety standards.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : The formyl group can be oxidized to a carboxylic acid.

Reduction: : The formyl group can be reduced to a hydroxyl group.

Substitution: : The acetyl groups can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Typical reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: : 4-formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside can be converted to 4-carboxy-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside.

Reduction: : The compound can be reduced to 4-hydroxymethyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside.

Substitution: : The acetyl groups can be replaced with other functional groups, leading to a variety of derivatives.

Scientific Research Applications

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of 4-formyl-2-methoxyphenyl compounds exhibit significant antitumor properties. Modifications to the structure can enhance selectivity and reduce side effects compared to traditional chemotherapeutics like aspirin. Studies have shown that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Synthesis of Novel Drugs

The compound serves as a precursor in the synthesis of novel pharmaceuticals. For example, by modifying the aldehyde group in 4-formyl-2-methoxyphenyl, researchers can create new derivatives with improved bioactivity against specific cancer types. This synthetic versatility is crucial for developing targeted therapies that minimize systemic toxicity .

Materials Science

Polymer Chemistry

In materials science, 4-formyl-2-methoxyphenyl derivatives are utilized in creating advanced polymers. These polymers can exhibit enhanced mechanical properties and thermal stability. The incorporation of such compounds into polymer matrices has been shown to improve their performance in applications ranging from packaging materials to biomedical devices .

Nanocomposites

The compound has also been explored for use in nanocomposite materials. Its functional groups allow for effective interaction with nanoparticles, leading to enhanced properties such as electrical conductivity and magnetic responsiveness. This application is particularly relevant in the development of sensors and electronic devices .

Biochemistry

Enzyme Inhibition Studies

4-formyl-2-methoxyphenyl derivatives have been studied as potential enzyme inhibitors. Their structural characteristics allow them to bind effectively to active sites of various enzymes, which can be beneficial in designing drugs that target specific metabolic pathways involved in diseases like diabetes and obesity .

Glycosidase Inhibition

The tetra-O-acetylhexopyranoside structure suggests potential applications in inhibiting glycosidases. This inhibition could be useful in managing conditions like diabetes by slowing carbohydrate metabolism. Research has indicated promising results where these compounds effectively reduce glycosidase activity, thus controlling blood sugar levels .

Table 1: Summary of Antitumor Activity Studies

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4-formyl-2-methoxyphenyl acetate | MCF-7 | 12 | Apoptosis induction |

| 4-formyl-2-methoxyphenyl propionate | HeLa | 15 | Cell cycle arrest |

| 4-formyl-2-methoxyphenyl thioether | A549 | 10 | Inhibition of angiogenesis |

Table 2: Applications in Polymer Chemistry

| Application Type | Material Used | Properties Enhanced |

|---|---|---|

| Biomedical Devices | Poly(lactic-co-glycolic acid) | Improved biocompatibility |

| Packaging Materials | Polyethylene | Increased barrier properties |

| Conductive Polymers | Polyaniline | Enhanced electrical conductivity |

Case Studies

Case Study 1: Antitumor Properties

A study conducted on the effects of modified 4-formyl-2-methoxyphenyl derivatives on breast cancer cells demonstrated a significant reduction in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the compound's potential as a lead structure for new anticancer agents .

Case Study 2: Polymer Applications

In a recent investigation into biodegradable polymers, the incorporation of 4-formyl-2-methoxyphenyl derivatives resulted in materials with enhanced mechanical strength and thermal stability compared to traditional formulations. This advancement opens avenues for developing sustainable materials suitable for medical applications such as drug delivery systems .

Mechanism of Action

The mechanism by which 4-formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside exerts its effects involves its interaction with specific molecular targets and pathways. The formyl group can act as an electrophile, reacting with nucleophiles in biological systems. The acetyl groups can influence the compound's solubility and stability, affecting its biological activity.

Comparison with Similar Compounds

Core Sugar and Acetylation Patterns

The acetylated hexopyranose core is a common feature among related glycosides. Key structural analogs include:

Key Observations :

- Sugar Configuration: The hexopyranose vs. galactopyranose distinction affects stereochemistry and hydrogen-bonding patterns, influencing solubility and enzymatic recognition .

- Thioglycosides: Thio-linked analogs (e.g., 4-methylphenyl thiogalactopyranoside) exhibit greater hydrolytic stability than oxygen-linked derivatives, making them preferred in glycosylation under acidic conditions .

Stability and Reactivity

- Thermal Stability : Deacetylation reactions () require temperatures ≥94°C, indicating that tetra-O-acetylated glycosides are stable under mild conditions but reactive at elevated temperatures.

- Glycosidic Bond Cleavage: In β-D-lactose octaacetate (), heating with AlCl3 breaks glycosidic bonds, yielding 2,3,4,6-tetra-O-acetyl-α-D-galactopyranose. This contrasts with 4-formyl-2-methoxyphenyl derivatives, where the aromatic aglycone may stabilize the glycosidic bond against hydrolysis .

Biological Activity

4-formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside (CAS No. 51482-43-0) is a glycoside compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its antimicrobial, anticancer, and antioxidant activities, supported by relevant data and case studies.

- Molecular Formula : C22H26O12

- Molecular Weight : 482.441 g/mol

- Structure : The compound features a methoxyphenyl group attached to a tetra-O-acetylated hexopyranoside moiety, which is significant for its biological activity.

Antimicrobial Activity

Recent studies have shown that 4-formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside exhibits notable antimicrobial properties.

Case Study: Antibacterial Activity

A study evaluated the antibacterial effects of various derivatives of methoxyphenyl compounds against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated that the compound demonstrated significant inhibition zones, suggesting effective antibacterial activity.

| Pathogen | Inhibition Zone (mm) | Compound Concentration (mg/mL) |

|---|---|---|

| Escherichia coli | 15 | 100 |

| Staphylococcus aureus | 18 | 100 |

This data indicates a promising potential for the compound in developing new antibacterial agents .

Anticancer Activity

The potential anticancer properties of this compound have also been explored. A series of experiments were conducted to assess its cytotoxic effects on various cancer cell lines.

Research Findings

In vitro studies revealed that the compound inhibited cell proliferation in breast cancer (MCF-7) and lung cancer (A549) cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25 | Apoptosis induction |

| A549 | 30 | Cell cycle arrest at G1 phase |

The results suggest that further investigation into the molecular pathways involved could lead to the development of effective anticancer therapies .

Antioxidant Activity

Antioxidant properties are crucial for combating oxidative stress-related diseases. The antioxidant activity of 4-formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside was assessed using DPPH and ABTS assays.

Findings

The compound exhibited significant radical scavenging activity:

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 45 |

| ABTS | 50 |

These results highlight the potential of this compound as a natural antioxidant agent .

Q & A

Q. What are the established synthetic routes for preparing 4-formyl-2-methoxyphenyl 2,3,4,6-tetra-O-acetylhexopyranoside?

The synthesis typically involves glycosylation of a protected hexopyranosyl donor with a substituted phenol derivative. For example, thioglycosides (e.g., 4-methoxyphenyl thiomannopyranoside) are activated using electrophiles like boron trifluoride etherate in anhydrous dichloromethane under inert conditions . Key steps include:

- Acetylation : Protecting hydroxyl groups on the hexose (e.g., mannose or galactose penta-acetate) to form tetra-O-acetyl derivatives.

- Coupling : Reacting the activated sugar donor (e.g., α-glycosyl bromide or thioglycoside) with 4-formyl-2-methoxyphenol.

- Purification : Using column chromatography (petroleum ether/ethyl acetate gradients) to isolate the product .

Q. What spectroscopic and crystallographic methods are used to confirm the structure of this compound?

- X-ray crystallography : Single-crystal analysis resolves anomeric configuration (α/β) and confirms the glycosidic bond geometry. For example, orthorhombic crystal systems (space group P2₁2₁2₁) with unit cell parameters (e.g., a = 8.62 Å, b = 15.29 Å, c = 17.54 Å) provide unambiguous structural assignments .

- NMR spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR identify acetyl methyl groups (~2.0–2.3 ppm) and aromatic protons (~6.8–7.5 ppm). Anomeric protons appear at δ 5.2–5.8 ppm (α-configuration) or δ 4.8–5.1 ppm (β-configuration) .

- Optical rotation : Discrepancies in reported values (e.g., conflicting α/β assignments) are resolved by correlating experimental [α]D with crystallographic data .

Advanced Research Questions

Q. How can researchers resolve contradictions in structural assignments arising from conflicting spectroscopic or optical data?

- Step 1 : Validate purity via HPLC or TLC to rule out byproducts.

- Step 2 : Compare experimental optical rotation with literature values for known anomers. For instance, α-thiomannopyranosides typically exhibit higher [α]D than β-anomers due to axial vs. equatorial sulfur positioning .

- Step 3 : Perform single-crystal X-ray diffraction to unambiguously assign stereochemistry. For example, a 2018 study resolved conflicting NMR data for a thiomannopyranoside by confirming α-configuration via X-ray (R factor = 0.036) .

Q. What strategies enhance glycosylation efficiency when using this compound as a donor in oligosaccharide synthesis?

- Electron-donating substituents : The 4-methoxy group on the aryl moiety increases thioglycoside reactivity by lowering oxidation potentials, enabling electrochemical activation at <1.5 V .

- Protecting group tuning : Acetyl groups stabilize the oxocarbenium ion intermediate during glycosylation, improving donor reactivity.

- Co-solvent systems : Use dichloromethane with catalytic BF₃·Et₂O to promote SN1-like mechanisms, favoring α-selectivity .

Q. How do computational methods support conformational analysis of this compound?

- Molecular dynamics (MD) simulations : Predict preferred ring conformations (e.g., <sup>4</sup>C1 chair for hexopyranose) and glycosidic bond flexibility.

- DFT calculations : Optimize geometry using B3LYP/6-31G(d) to compare with crystallographic bond lengths (e.g., C–O glycosidic bond = 1.38–1.42 Å) .

- Docking studies : Model interactions with glycosyltransferases to design enzyme-specific substrates .

Q. What role does this compound play in synthesizing bioactive glycoconjugates?

It serves as a key intermediate for:

- Antioxidant derivatives : Galactosylated resveratrol analogs are synthesized via Koenigs-Knorr reactions, leveraging the 4-formyl group for subsequent Schiff base formation .

- Glycopeptide vaccines : The acetylated sugar enables selective deprotection for conjugation to peptide carriers via click chemistry .

Methodological Considerations

- Data contradiction analysis : Always cross-validate NMR assignments with X-ray data to avoid misinterpreting overlapping signals (e.g., acetyl vs. aromatic protons) .

- Experimental design : Use factorial design to optimize reaction variables (e.g., temperature, solvent polarity) for glycosylation efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.